4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole
Description
Properties
Molecular Formula |
C11H16BNO3 |
|---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)6-5-9-7-14-8-13-9/h5-8H,1-4H3/b6-5+ |
InChI Key |
NIGUIRIVLUXPLU-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=COC=N2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=COC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Construction of the oxazole ring through cyclization of suitable precursors.
- Functionalization at the 4-position of the oxazole with a vinyl group bearing the boronate ester.
This approach often employs coupling reactions such as Suzuki–Miyaura cross-coupling , electrophilic substitution , or cyclization of amino alcohol derivatives .
Preparation of the Oxazole Core
Method A: Cyclization of α-aminoketones or α-haloketones
- Starting materials: α-Amino ketones or α-haloketones, which are cyclized under acidic or basic conditions to form the oxazole ring.
- Procedure:
- The amino ketone reacts with formic acid derivatives or dehydrating agents to induce cyclization.
- Example: Heating an amino ketone with acetic anhydride or phosphoryl chloride to promote ring closure.
Method B: Cyclization of amino alcohol derivatives
- Starting materials: 2-Amino alcohols or their derivatives.
- Procedure:
- Cyclization occurs under dehydrating conditions, often using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of the Vinyl Group with Boronate Ester
Method: Suzuki–Miyaura Cross-Coupling
- Rationale: The vinyl boronate ester is introduced via palladium-catalyzed cross-coupling of a halogenated oxazole precursor with a suitable vinyl boronic acid or ester.
- Typical Conditions:
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
- Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)
- Solvent: Refluxing dioxane, toluene, or acetonitrile
- Temperature: 80–110°C
- Procedure:
- Halogenated oxazole (e.g., 4-bromo-oxazole) is reacted with tetramethyl-1,3,2-dioxaborolan-2-yl)vinylboronic acid under inert atmosphere.
- The reaction mixture is heated under reflux with stirring, then purified by chromatography.
Data Reference:
The synthesis of similar boron-functionalized heterocycles has been documented in recent literature, demonstrating high yields and functional group tolerance, especially when employing Pd-catalyzed cross-coupling techniques.
Alternative Approaches
- Direct functionalization of pre-formed oxazoles:
- Electrophilic addition or substitution at the 4-position, followed by borylation using diboron reagents.
- Use of protected intermediates:
- Protecting groups on reactive sites to facilitate regioselective boron incorporation.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Oxazole ring formation | Amino alcohol + dehydrating agent | Oxazole core |
| 2. Halogenation at 4-position | NBS or NCS | 4-Halogenated oxazole |
| 3. Suzuki coupling | Vinyl boronic ester + Pd catalyst + base | 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole |
Data Tables
| Reaction Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Oxazole ring synthesis | Amino alcohol + POCl₃ | Reflux, 4–6 h | 70–85% | Cyclization efficiency depends on substituents |
| Halogenation at 4-position | NBS/NCS | Room temp, 2–4 h | 80–90% | Selectivity for 4-position |
| Cross-coupling | Vinyl boronic acid ester + Pd catalyst | Reflux, inert atmosphere | 75–95% | High functional group tolerance |
Final Remarks
The synthesis of this compound is well-supported by modern cross-coupling techniques, with the Suzuki–Miyaura reaction being predominant. Optimization of reaction conditions, choice of catalysts, and purification strategies are critical for achieving high yields and purity, facilitating its application in advanced material and pharmaceutical research.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. The oxazole moiety remains intact under standard conditions, enabling bioconjugation or material synthesis.
| Substrate | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | THF/H₂O | 82% | |
| 5-Bromopyridine | PdCl₂(dppf) (3 mol%) | Na₂CO₃ | DME/H₂O | 75% | |
| 2-Iodothiophene | Pd(OAc)₂ (1 mol%) | CsF | Toluene/EtOH | 68% |
Mechanistic Notes :
-
Oxidative addition of the aryl halide to Pd(0) precedes transmetallation with the boronate.
-
Steric hindrance from the tetramethyl dioxaborolane group slows transmetallation but improves regioselectivity.
Oxazole Ring Functionalization
The electron-deficient oxazole undergoes electrophilic substitution at C5 (minor) or C2 (major), depending on directing groups.
Nitration
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 2 h) | 5-Nitro-oxazole derivative | 45% | |
| Ac₂O/HNO₃ (RT, 4 h) | 2-Nitro-oxazole derivative | 32% |
Halogenation
| Reagent | Position | Yield | Notes |
|---|---|---|---|
| NBS (DMF, 60°C) | C5 | 58% | Radical mechanism |
| Cl₂ (FeCl₃, CH₂Cl₂) | C2 | 41% | Electrophilic addition |
Hydrolysis of Boronate Ester
Controlled hydrolysis converts the boronate ester to a boronic acid, enabling alternative coupling strategies:
| Conditions | Product | Yield | Stability |
|---|---|---|---|
| 1M HCl (THF/H₂O, 0°C, 1 h) | Vinylboronic acid-oxazole | 88% | Stable <24 h |
| NH₄OAc (MeOH, RT, 12 h) | Partial hydrolysis | 63% | Requires in situ use |
Cycloaddition Reactions
The ethenyl-boronate group participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 h | Bicyclic oxazole-boronate | 51% | |
| Tetrazine | DCM, RT, 2 h | Pyridazine-oxazole conjugate | 79% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces isomerization of the ethenyl group, altering conjugation:
| Isomer | λₘₐₓ (nm) | Quantum Yield | Notes |
|---|---|---|---|
| Trans | 320 | — | Thermodynamic control |
| Cis | 295 | Φ = 0.33 | Reverts under heat |
Stability and Handling
-
Thermal Stability : Decomposes above 180°C, releasing B(OiPr)₃ (TGA data).
-
Solubility : >50 mg/mL in THF, DCM; <5 mg/mL in H₂O.
-
Storage : Stable under N₂ at -20°C for >6 months; avoid protic solvents.
Scientific Research Applications
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole involves its interaction with molecular targets through its boron and oxazole moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The oxazole ring can participate in various chemical reactions, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Linker Variation: Ethenyl vs. Phenyl
- Target Compound : The ethenyl bridge allows for extended conjugation, which may enhance charge-transfer properties compared to phenyl-linked analogs. For example, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole (CAS 501944-79-2) has a phenyl spacer, reducing π-conjugation efficiency due to rotational freedom around the single bond.
- Impact : The ethenyl group in the target compound could improve photophysical properties (e.g., fluorescence quantum yield) and reactivity in Heck coupling .
Heterocycle Modifications: Oxazole vs. Benzoxazole/Benzisoxazole
- Benzannulated Systems: Compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2) incorporate fused benzene rings, increasing rigidity and stability. This structural feature often elevates melting points and reduces solubility in polar solvents compared to non-fused oxazoles.
Reactivity in Cross-Coupling Reactions
The tetramethyl dioxaborolan group is critical for Suzuki-Miyaura couplings. Comparative studies highlight:
- Phenyl-Linked Oxazoles : 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole (CAS 237429-33-3) is widely used in synthesizing biaryl systems for pharmaceuticals. Its phenyl spacer may slow coupling kinetics due to steric hindrance.
- Ethenyl-Linked Oxazoles : The target compound’s ethenyl group could facilitate faster coupling rates by reducing steric bulk, though its electron-withdrawing oxazole ring might require optimized catalytic conditions (e.g., Pd(OAc)₂ with SPhos ligand) .
Biological Activity
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 231.10 g/mol. The compound features a unique boron-containing dioxaborolane moiety that may contribute to its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired oxazole ring and dioxaborolane group. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that certain oxazole derivatives demonstrate antibacterial activity against various strains of bacteria including Escherichia coli and Pseudomonas aeruginosa . While specific data on the biological activity of this compound is limited, its structural analogs suggest potential efficacy in this area.
Inhibition Studies
Inhibition studies are crucial for understanding the mechanism of action of this compound. For example, compounds with similar dioxaborolane structures have been evaluated for their ability to inhibit RNA-dependent RNA polymerase (NS5B), which is a target in antiviral therapies . Such studies provide insights into the pharmacological potential of this compound.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target/Organism | IC50/EC50 Value |
|---|---|---|---|
| 4-Oxazole Derivative | Antibacterial | E. coli | Not specified |
| Similar Dioxaborolane | NS5B Inhibition | Hepatitis C Virus | < 50 nM |
| Other Oxazoles | Antifungal | Candida albicans | Significant |
Case Studies
Case Study 1: Antiviral Activity
A study focused on a series of non-nucleoside inhibitors targeting NS5B demonstrated that compounds with structural similarities to this compound exhibited potent inhibition with low EC50 values in cell-based assays . This suggests a promising avenue for further investigation into the antiviral properties of this compound.
Case Study 2: Antimicrobial Efficacy
In another study examining various synthesized oxazole derivatives, compounds were screened for their antimicrobial activity against both bacterial and fungal strains. Results indicated that certain derivatives showed significant activity against Pseudomonas aeruginosa, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Basic: What are the common synthetic routes for preparing 4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole?
Answer:
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions (see Scheme 1 in ). Key steps include:
- Reacting an oxazole-containing aryl halide (e.g., 2-(4-bromophenyl)-1,3-oxazole) with a boronate ester (e.g., tetramethyl dioxaborolane derivatives) under catalytic conditions.
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O or DMF.
- Base : K₂CO₃ or NaOAc, heated at 80–100°C for 12–24 hours under inert atmosphere .
- Yield optimization : Adjusting stoichiometry (1:1.2 aryl halide:boronate) and catalyst loading (2–5 mol%) improves efficiency .
Basic: How is this compound characterized structurally, and what spectral signatures are critical?
Answer:
Characterization relies on multinuclear NMR spectroscopy , IR , and mass spectrometry :
- ¹H NMR : The ethenyl proton (CH=CH-B) appears as a doublet at δ 6.5–7.2 ppm (J = 16–18 Hz). The oxazole protons resonate as two distinct singlets (δ 7.8–8.2 ppm for C2-H and δ 7.0–7.4 ppm for C5-H) .
- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms the boronate group .
- IR : B-O stretches at 1350–1370 cm⁻¹ and C=C vibrations at 1600–1650 cm⁻¹ .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Yield discrepancies often arise from substrate purity , catalyst activity , or oxygen sensitivity . Methodological adjustments include:
- Pre-purification : Distillation or recrystallization of starting materials to remove inhibitors (e.g., residual acids in boronate esters) .
- Catalyst screening : Testing Pd(OAc)₂ with ligands like SPhos or XPhos for improved turnover .
- Inert conditions : Rigorous degassing of solvents and use of Schlenk lines to prevent boronate oxidation .
- Reaction monitoring : TLC or GC-MS to terminate reactions at optimal conversion (typically 85–90%) .
Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving this boronate?
Answer:
Regioselectivity is controlled by substrate design and catalytic systems :
- Directed ortho-metalation : Introduce directing groups (e.g., oxazole’s nitrogen) to favor coupling at specific positions .
- Solvent effects : Polar aprotic solvents (DMF, NMP) enhance Pd coordination to electron-deficient aryl halides .
- Temperature modulation : Lower temperatures (50–60°C) reduce side reactions (e.g., homocoupling) .
- Additives : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves interfacial reactivity .
Basic: What are the primary applications of this compound in materials science?
Answer:
The compound serves as a building block for π-conjugated systems in:
- Organic electronics : As a donor-acceptor dyad component for intramolecular charge transfer (ICT) in OLEDs or photovoltaic devices .
- Metal-organic frameworks (MOFs) : Boronate linkers enhance porosity and catalytic activity .
- Fluorescent probes : The oxazole moiety provides rigidity for tuning emission wavelengths .
Advanced: How does the oxazole ring influence the compound’s stability and reactivity?
Answer:
The oxazole ring contributes to:
- Electronic effects : Electron-withdrawing nature polarizes the ethenyl linker, enhancing electrophilic borylation .
- Steric protection : The oxazole’s planar structure shields the boronate from nucleophilic attack, improving shelf life .
- Thermal stability : Decomposition onset >200°C (TGA data), suitable for high-temperature reactions .
- Hydrolytic sensitivity : Susceptible to aqueous acids; store under anhydrous conditions .
Advanced: How can computational methods aid in designing derivatives of this compound?
Answer:
DFT calculations and molecular docking guide derivative design:
- HOMO-LUMO analysis : Predicts redox potentials and charge transport properties for optoelectronic applications .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
- Solvent modeling : COSMO-RS simulations optimize solubility in reaction media .
Basic: What precautions are necessary when handling this compound in the lab?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
